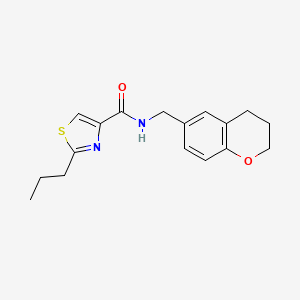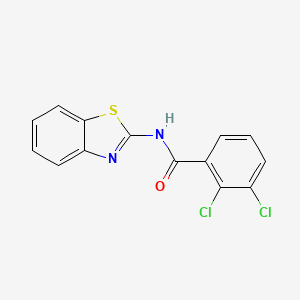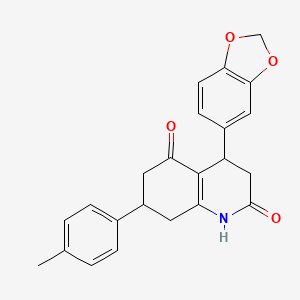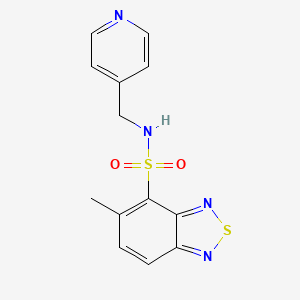
N-(3,4-dihydro-2H-chromen-6-ylmethyl)-2-propyl-1,3-thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dihydro-2H-chromen-6-ylmethyl)-2-propyl-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C17H20N2O2S and its molecular weight is 316.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.12454906 g/mol and the complexity rating of the compound is 380. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Microwave-Assisted Synthesis and Antimicrobial Activity
Research demonstrates the efficiency of microwave-assisted synthesis methods for compounds similar to N-(3,4-dihydro-2H-chromen-6-ylmethyl)-2-propyl-1,3-thiazole-4-carboxamide, producing derivatives with significant antibacterial and antifungal activities. This approach is noted for its environmental friendliness and improved reaction yields (J. Raval, B. N. Naik, & K. R. Desai, 2012).
Ligands for Human Adenosine Receptors
Another study outlines the synthesis of chromone–thiazole hybrids, aiming to create potential ligands for human adenosine receptors. These compounds, synthesized through both conventional heating and microwave irradiation, show promise in pharmacology for their potential receptor binding capabilities (F. Cagide, F. Borges, L. Gomes, & J. N. Low, 2015).
Antimicrobial Polyurethane Coatings
Investigation into coumarin–thiazole derivatives, which have historically shown significant biological activity, reveals their utility in developing antimicrobial polyurethane coatings. Such coatings are valuable in material science for their potential to prevent microbial growth on surfaces (H. A. El‐Wahab et al., 2014).
Ultrasound-Promoted Synthesis and Cytotoxic Activity
The application of ultrasound irradiation in the synthesis of novel thiazole derivatives bearing a coumarin nucleus has been explored, showing potent cytotoxic activity against specific cell lines. This highlights the compound's potential in cancer research and therapy (Sobhi M. Gomha & K. Khalil, 2012).
Detection of Metal Ions
A study demonstrates the development of a coumarin–pyrazolone probe for detecting Cr3+ ions, applicable in living cells. Such probes are crucial in environmental monitoring and biological research to track metal ion concentrations (Kailasam Saravana Mani et al., 2018).
Chemosensors for Cyanide Anions
Coumarin benzothiazole derivatives have been synthesized as chemosensors for cyanide anions, highlighting their potential in analytical chemistry for detecting hazardous substances (Kangnan Wang et al., 2015).
作用機序
将来の方向性
特性
IUPAC Name |
N-(3,4-dihydro-2H-chromen-6-ylmethyl)-2-propyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-2-4-16-19-14(11-22-16)17(20)18-10-12-6-7-15-13(9-12)5-3-8-21-15/h6-7,9,11H,2-5,8,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMRTKQYSZAOCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)C(=O)NCC2=CC3=C(C=C2)OCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5519666.png)
![methyl 3-[(3,5-dimethoxybenzoyl)amino]benzoate](/img/structure/B5519668.png)
![methyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5519685.png)
![3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-N-(5,7,8-trimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide hydrochloride](/img/structure/B5519690.png)

![ethyl 2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5519704.png)
![N-(4-methoxyphenyl)-N-{2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B5519711.png)
![N~1~-(2,6-dimethylphenyl)-N~2~-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]isovalinamide](/img/structure/B5519728.png)


![3-{[(2-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5519756.png)
![2,2-dimethylpropyl (2S,4S)-4-fluoro-2-{[(methylsulfonyl)amino]methyl}pyrrolidine-1-carboxylate](/img/structure/B5519760.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B5519767.png)
